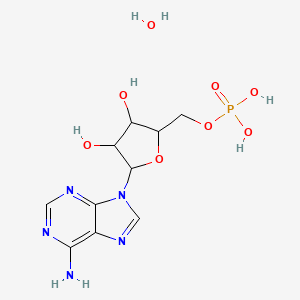

5'-AMP monohydrate

Descripción general

Descripción

5’-AMP monohydrate, also known as Adenosine 5’-monophosphate monohydrate, is a purine ribonucleoside monophosphate . It is an ester of phosphoric acid and the nucleoside adenosine . It is an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .

Synthesis Analysis

5’-AMP monohydrate can be synthesized from yeast . It can also be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low .Molecular Structure Analysis

The molecular formula of 5’-AMP monohydrate is C10H14N5O7P . The molecular weight is 365.24 g/mol . The InChI key is ZOEFQKVADUBYKV-MCDZGGTQSA-N .Chemical Reactions Analysis

5’-AMP monohydrate plays a significant role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .Physical And Chemical Properties Analysis

5’-AMP monohydrate is a white crystalline powder . It is soluble in 1 M NH4OH and water . It has a density of 2.32 g/mL .Aplicaciones Científicas De Investigación

1. Role in Cellular Energy Homeostasis

5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK) is pivotal in maintaining cellular energy homeostasis. It regulates various metabolic and physiological processes and is dysregulated in chronic diseases such as obesity, inflammation, diabetes, and cancer. AMPK's diverse molecular mechanisms and physiological conditions that regulate its activity make it a promising target for disease prevention and treatment (Jeon, 2016).

2. Enzymatic Determination in Biochemistry and Clinical Chemistry

Adenosine-5'-diphosphate (ADP) and 5'-AMP are used in enzymatic determination methodologies in biochemistry and clinical chemistry. They are essential in estimating ADP and AMP levels in various assay systems, which is critical for understanding metabolic pathways and disease states (Jaworek, Gruber, & Bergmeyer, 1974).

3. Non-Enzymatic Oligomerization in Prebiotic Chemistry

3',5' cyclic AMP can undergo non-enzymatic oligomerization under dehydrating conditions, supporting the possibility of the origin of genetic materials from non-elaborately pre-activated monomer compounds in prebiotic chemistry (Costanzo et al., 2016).

4. Application in Meat Tenderization

AMP is used as a flavor enhancer in meat and poultry soups. Its application in meat tenderization involves dissociation of actomyosin into myosin and actin, improving the meat's tenderness and other quality traits. This application highlights AMP's potential in food science and technology (Wang et al., 2016).

5. Affinity Chromatography in DNA Polymerase Studies

AMP is used as a ligand for affinity chromatography of DNA polymerases with intrinsic 3' to 5' exonuclease activities. This application helps in the purification and analysis of these enzymes, important in molecular biology and genetic engineering (Lee & Whyte, 1984).

Mecanismo De Acción

Propiedades

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

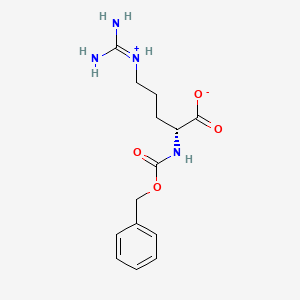

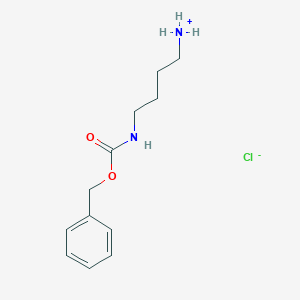

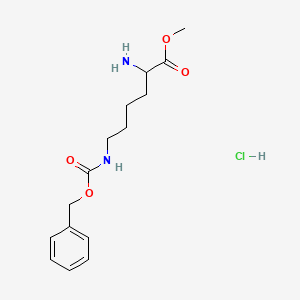

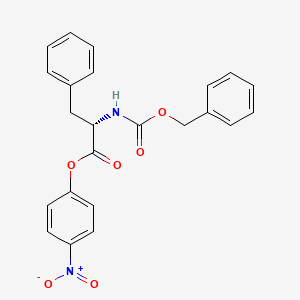

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline](/img/structure/B7803098.png)

![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)

![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazino-3-hydropyrimidin-2-one](/img/structure/B7803123.png)

![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)

![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)